molecular formula C8H19N B6156023 methyl(2,3,3-trimethylbutan-2-yl)amine CAS No. 29772-74-5

methyl(2,3,3-trimethylbutan-2-yl)amine

Cat. No.: B6156023
CAS No.: 29772-74-5
M. Wt: 129.24 g/mol
InChI Key: SBNNYCBGSSSIAM-UHFFFAOYSA-N
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Description

It has the molecular formula C8H19N and a molecular weight of 129.24 g/mol. This compound is characterized by its branched structure, which includes a tertiary amine group attached to a highly substituted butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2,3,3-trimethylbutan-2-yl)amine typically involves the alkylation of amines. One common method is the reaction of 2,3,3-trimethylbutan-2-ol with methylamine under acidic conditions. This reaction proceeds via the formation of an intermediate carbocation, which then reacts with methylamine to form the desired amine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl(2,3,3-trimethylbutan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines .

Scientific Research Applications

Methyl(2,3,3-trimethylbutan-2-yl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism by which methyl(2,3,3-trimethylbutan-2-yl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methylamine (CH3NH2): A primary amine with a simpler structure.

    Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.

    Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

Methyl(2,3,3-trimethylbutan-2-yl)amine is unique due to its highly branched structure and the presence of a tertiary amine group. This structural complexity imparts distinct chemical and physical properties, making it valuable in specific applications where other simpler amines may not be suitable .

Properties

CAS No.

29772-74-5

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N,2,3,3-tetramethylbutan-2-amine

InChI

InChI=1S/C8H19N/c1-7(2,3)8(4,5)9-6/h9H,1-6H3

InChI Key

SBNNYCBGSSSIAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)NC

Purity

95

Origin of Product

United States

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